BRL 15572 hydrochloride
Overview
Description
BRL 15572 hydrochloride is a selective antagonist of h5-HT1D, displaying high affinity for h5-HT1D receptors . It could be useful pharmacological agents to characterize 5-HT1D receptor-mediated responses .
Molecular Structure Analysis
The molecular formula of BRL 15572 hydrochloride is C25H28Cl2N2O . The InChI Key is KQGJIKWDFWLCHO-UHFFFAOYSA-N .Chemical Reactions Analysis
BRL 15572 hydrochloride has been found to have high affinity for h5-HT1D receptors and stimulates [35S]GTPγS binding in CHO cell membranes expressing h5-HT1B and h5-HT1D receptors .Physical And Chemical Properties Analysis
BRL 15572 hydrochloride has a molecular weight of 443.42 . It is recommended to be stored at -20°C .Scientific Research Applications
Neuroprotection in Ischemia
BRL 15572 Hydrochloride has been researched for its potential in neuroprotection, especially in ischemic conditions. A study demonstrated that a selective κ-opioid receptor agonist, closely related to BRL 15572, provided significant neuroprotection from focal cerebral ischemia when given as a pretreatment or as a posttreatment. It also attenuated nitric oxide production in ischemic striatum, suggesting a mechanism of action for ischemic neuroprotection (Goyagi, Toung, Kirsch, Traystman, Koehler, Hurn, & Bhardwaj, 2003).
Antidepressant and Antipsychotic Effects
BRL 15572 Hydrochloride has been implicated in studies examining its effects on serotonin receptors, specifically the 5-HT1D receptor. It is used as a pharmacological tool to differentiate between human 5-HT1B and 5-HT1D receptors, which are critical in the modulation of neurotransmitter release. These studies suggest potential applications in treating depression and psychotic disorders (Price et al., 1997).
Cardiovascular Research
In cardiovascular research, BRL 15572 has been used to study its effects on human 5-HT auto- and heteroreceptors. These receptors play a crucial role in the modulation of heart rate and cardiac contractility. Understanding the interaction between BRL 15572 and these receptors can lead to better management of cardiovascular diseases (Schlicker et al., 1997).
Potential in Treating Skin Diseases
BRL 15572 Hydrochloride might have implications in dermatology, particularly in the treatment of skin diseases. Research into compounds with similar properties has shown potential in enhancing skin permeation and treating skin-related conditions, which could extend to the uses of BRL 15572 (Torky et al., 2018).
Safety And Hazards
BRL 15572 hydrochloride is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . It is recommended to avoid dust formation and breathing vapors, mist, gas, or dust .
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJIKWDFWLCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042620 | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BRL 15572 hydrochloride | |
CAS RN |
193611-72-2, 1173022-77-9 | |
Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL 15572 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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